

# Discontinuation of GSK3326595 Clinical Trials: A Comparative Analysis of PRMT5 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3326595

Cat. No.: B607829

[Get Quote](#)

The clinical development of **GSK3326595**, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), was discontinued despite showing some signs of clinical activity. This guide provides a comprehensive analysis of the reasons behind the termination of **GSK3326595** clinical trials, alongside a comparative look at other PRMT5 inhibitors in development. The information is intended for researchers, scientists, and drug development professionals to understand the landscape of PRMT5 inhibition in oncology.

## Reasons for Discontinuation of GSK3326595

The discontinuation of the clinical trial program for **GSK3326595** was not attributed to overwhelming safety concerns but rather to strategic portfolio prioritization by GlaxoSmithKline (GSK).

The phase 1/2 study, known as Study 208809 (NCT03614728), evaluating **GSK3326595** in patients with myeloid malignancies, was terminated in February 2022. According to GSK, this decision was due to "prioritization within the synthetic lethal portfolio" following the company's fourth-quarter earnings release. At the time of termination, the trial had enrolled approximately 10% of its target.

Similarly, the phase 1 METEOR-1 trial (NCT02783300) in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL) showed modest efficacy and a manageable safety profile. Despite some observed clinical responses, the overall results likely did not meet the threshold for further development in a competitive oncology landscape.

## Comparative Analysis of PRMT5 Inhibitors

Several other pharmaceutical companies are developing PRMT5 inhibitors, each with unique properties and in various stages of clinical investigation. This section compares **GSK3326595** with other notable PRMT5 inhibitors.

## Quantitative Data Summary

The following table summarizes the key clinical trial data for **GSK3326595** and selected alternative PRMT5 inhibitors.

| Compound     | Developer       | Trial Identifier           | Patient Population                         | Key Efficacy Results                                                                                   | Key Safety Findings                                                                                    | Development Status       |
|--------------|-----------------|----------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|--------------------------|
| GSK33265 95  | GlaxoSmithKline | METEOR-1 (NCT02783300)     | Advanced Solid Tumors & NHL                | ORR: 10% in NHL (2 CRs); 3 PRs in solid tumors (2 in ACC, 1 in ER+ breast cancer). <a href="#">[1]</a> | Most common TRAEs: fatigue, anemia, nausea. <a href="#">[1]</a> Grade 3 TRAEs: 46%; Grade 4 TEAEs: 7%. | Discontinued             |
| GSK33265 95  | GlaxoSmithKline | Study 208809 (NCT03614728) | Myeloid Malignancies                       | Limited clinical activity in heavily pretreated patients. <a href="#">[2]</a> <a href="#">[3]</a>      | Consistent with other PRMT5 inhibitors. <a href="#">[2]</a> <a href="#">[3]</a>                        | Discontinued             |
| JNJ-64619178 | Janssen         | NCT03573310                | Advanced Solid Tumors, NHL, Lower-Risk MDS | ORR: 5.6% overall; 11.5% in ACC.                                                                       | DLT: Thrombocytopenia.                                                                                 | Ongoing                  |
| PF-06939999  | Pfizer          | NCT03854227                | Advanced/ Metastatic Solid Tumors          | 2 PRs (1 HNSCC, 1 NSCLC).                                                                              | DLTs: thrombocytopenia, anemia, neutropenia.                                                           | Discontinued (Strategic) |

|         |                      |             |                                                        |                                                                      |                                          |
|---------|----------------------|-------------|--------------------------------------------------------|----------------------------------------------------------------------|------------------------------------------|
| PRT811  | Prelude Therapeutics | NCT04089449 | Advanced Solid Tumors, CNS Lymphoma, High-Grade Glioma | Displayed clinical activity in glioma and metastatic uveal melanoma. | Acceptable safety profile.               |
|         |                      |             |                                                        | TEAEs: 98.4%; Grade ≥3 TEAEs: 52.5%.                                 | Any-grade Ongoing                        |
| AMG 193 | Amgen                | NCT05094336 | MTAP-null Advanced/ Metastatic Solid Tumors            | First-in-human trial, data not yet mature.                           | DLTs, TEAEs, SAEs are primary endpoints. |
|         |                      |             | Metastatic Tumors                                      |                                                                      | Ongoing                                  |

ACC: Adenoid Cystic Carcinoma; CR: Complete Response; DLT: Dose-Limiting Toxicity; ER+: Estrogen Receptor Positive; HNSCC: Head and Neck Squamous Cell Carcinoma; MDS: Myelodysplastic Syndromes; NHL: Non-Hodgkin Lymphoma; NSCLC: Non-Small Cell Lung Cancer; ORR: Overall Response Rate; PR: Partial Response; SAE: Serious Adverse Event; TEAE: Treatment-Emergent Adverse Event; TRAE: Treatment-Related Adverse Event.

## Experimental Protocols

Below are the generalized methodologies for the key clinical trials cited. For detailed protocols, referring to the specific clinical trial registry is recommended.

### **GSK3326595 (METEOR-1; NCT02783300)**

- Study Design: A phase 1, open-label, first-in-human, dose-escalation and expansion study.[\[1\]](#)
- Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma who had relapsed/refractory disease or no standard of care.[\[1\]](#)
- Intervention: **GSK3326595** administered orally.

- Primary Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics, and to determine the recommended phase 2 dose (RP2D).[\[4\]](#)
- Secondary Objectives: To evaluate the preliminary clinical activity.[\[5\]](#)

## **GSK3326595 (Study 208809; NCT03614728)**

- Study Design: A phase 1/2, open-label, multicenter study.[\[6\]](#)
- Patient Population: Adult patients with relapsed/refractory myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML) that evolved from MDS.[\[7\]](#)
- Intervention: **GSK3326595** monotherapy.[\[7\]](#)
- Primary Objectives: To assess safety, tolerability, and clinical activity (Clinical Benefit Rate).[\[7\]](#)

## **JNJ-64619178 (NCT03573310)**

- Study Design: A phase 1, open-label, multicenter, dose-escalation and expansion study.[\[8\]](#)
- Patient Population: Adult patients with relapsed/refractory B-cell NHL or advanced solid tumors.
- Intervention: JNJ-64619178 administered orally.[\[3\]](#)
- Primary Objectives: To identify the maximum tolerated dose (MTD) and/or RP2D(s).[\[3\]](#)

## **Visualizations**

### **PRMT5 Signaling Pathway and Mechanism of Action**

The following diagram illustrates the central role of PRMT5 in cellular processes and how its inhibition by drugs like **GSK3326595** is intended to exert anti-tumor effects. PRMT5 symmetrically dimethylates arginine residues on various histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, and DNA damage repair.[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: PRMT5 signaling and the mechanism of **GSK3326595** action.

## General Clinical Trial Workflow

The following diagram outlines a typical workflow for the phase 1 clinical trials of the PRMT5 inhibitors discussed.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Phase 1 PRMT5 inhibitor trials.

In conclusion, while **GSK3326595** showed a degree of clinical activity, its development was halted primarily due to strategic business decisions. The broader landscape of PRMT5 inhibitors remains active, with several agents progressing through clinical trials, highlighting the

continued interest in this therapeutic target. The data and methodologies presented here offer a comparative framework for understanding the development trajectory of this class of drugs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of PRT811 in Participants With Advanced Solid Tumors, CNS Lymphoma and Gliomas | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Discontinuation of GSK3326595 Clinical Trials: A Comparative Analysis of PRMT5 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607829#reasons-for-the-discontinuation-of-gsk3326595-clinical-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)